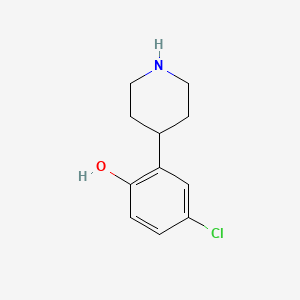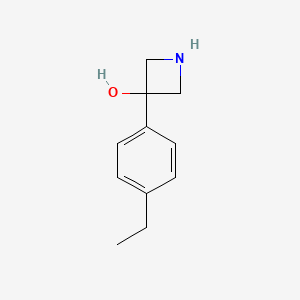
3-(4-Ethylphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)azetidin-3-ol typically involves the reaction of 4-ethylbenzaldehyde with azetidine-3-ol under specific conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in isopropanol, which promotes the diastereoselective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the development of new materials and catalytic processes
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-3-ol: A simpler analog without the ethylphenyl group.
3-Phenylazetidine: Similar structure but lacks the hydroxyl group.
4-Ethylphenylazetidine: Similar structure but lacks the hydroxyl group at the 3-position
Uniqueness
3-(4-Ethylphenyl)azetidin-3-ol is unique due to the presence of both the ethylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(4-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
Clave InChI |
HIMGHVCWZPWZEU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



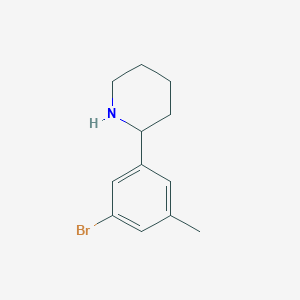
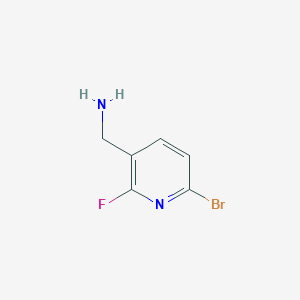

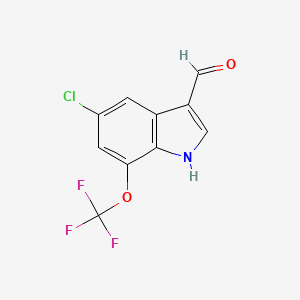
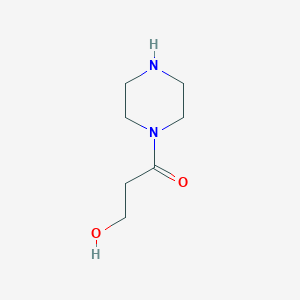
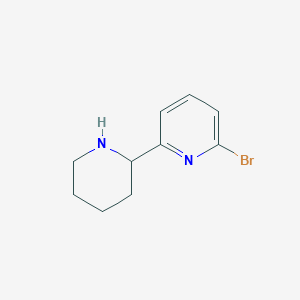
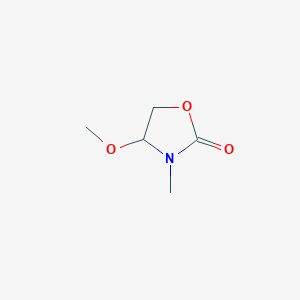
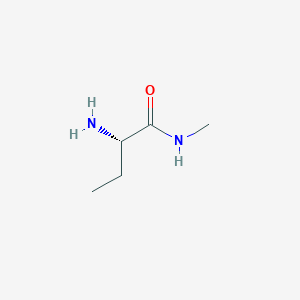
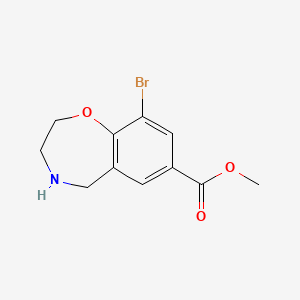
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

